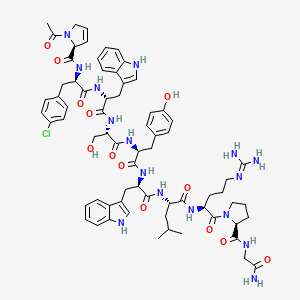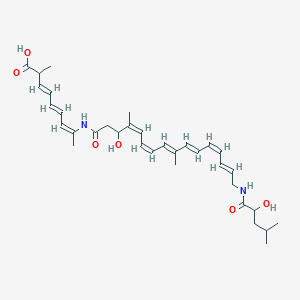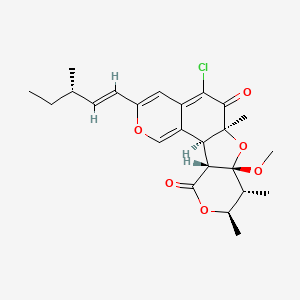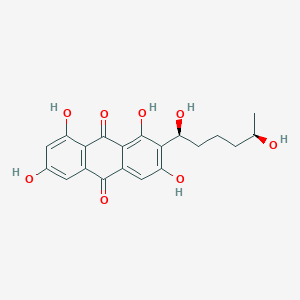
Adenosine 2'-phosphate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 2'-phosphate(2-) is an organophosphate oxoanion obtained by removal of two protons from the phosphate group of adenosine 2'-phosphate; major species at pH 7.3. It is a conjugate base of an adenosine 2'-phosphate.
Wissenschaftliche Forschungsanwendungen
Role in Energy Metabolism and Cell Signaling
Adenosine 2'-phosphate(2-) is an integral part of cellular energy metabolism and signaling. It's involved in various biochemical processes such as neurotransmission, muscle contraction, cardiac function, and vasodilation. The compound is released from the cytoplasm of cells and interacts with purinergic receptors on cell surfaces, influencing numerous cellular functions. The review by Skrabanja, Bouman, and Dagnelie highlights the potential value of adenosine and adenosine triphosphate (ATP) in anaesthesia and intensive care medicine, focusing on their roles in acute and chronic pain management, modulation of hemodynamics, and treatment of shock (Skrabanja, Bouman, & Dagnelie, 2005).
Purinergic Signaling in Bone, Cartilage, and Tooth Tissue
Extracellular ATP, a nucleotide similar to adenosine 2'-phosphate(2-), acts as an autocrine and/or paracrine signaling molecule. Iwamoto et al. discuss how ATP-sensitive purinergic receptors, such as the P2Y family of G protein-coupled receptors and the P2X family of ligand-gated cation channels, are involved in osteogenesis, chondrogenesis, and dental sensory perception, making ATP an essential signaling molecule in bone, cartilage, and teeth (Iwamoto et al., 2014).
Assessment of Hygiene Risks
ATP tests have been increasingly used in assessing hygiene conditions in various industries such as food, residential buildings, and hotels. Pistelok, Pohl, Stuczynski, and Wiera discuss the applications of ATP tests in water treatment technology and wastewater processing, highlighting how ATP measurements provide quick indicative on-site data characterizing microbial and organic contamination (Pistelok, Pohl, Stuczynski, & Wiera, 2016).
High Energy Phosphates and Cardiac Muscle Function
High energy phosphate compounds like adenosine triphosphate (ATP) and adenosine diphosphate (ADP) are crucial in cardiac muscle function. Taggart, Furchgott, and Lee explore how these phosphates relate to the force of contraction of cardiac muscle, emphasizing the importance of energy metabolism in cardiac performance (Taggart, Furchgott, & Lee, 1961).
Eigenschaften
Molekularformel |
C10H12N5O7P-2 |
|---|---|
Molekulargewicht |
345.21 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/p-2/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
QDFHPFSBQFLLSW-KQYNXXCUSA-L |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-])N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)([O-])[O-])N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261054.png)
![1-hexadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1261055.png)
![(4R,4aR,7S,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;hydrochloride](/img/structure/B1261060.png)
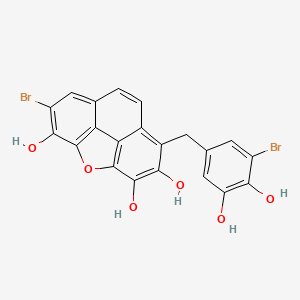

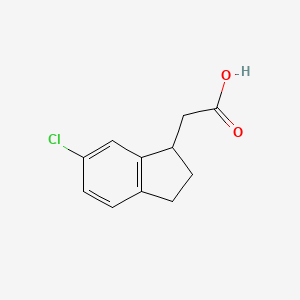
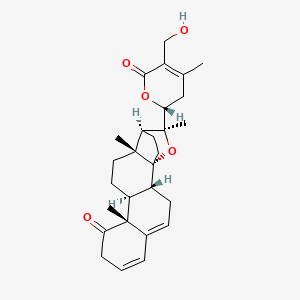
![(1R,3R,7R,9R,10S,11S)-9-methyl-4-methylidene-6,12-dioxatetracyclo[9.2.2.01,10.03,7]pentadecane-5,14-dione](/img/structure/B1261066.png)

